Lipophilicity in the Optimal Intermediate Range
The computed XLogP3 for ethyl 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is 2.1, which sits between the more lipophilic 6-chloro analog (XLogP3 = 2.6) and the unsubstituted parent scaffold (XLogP3 = 2.0) [1]. The 0.5 log-unit difference from the 6-Cl analog translates to an approximately 3.2-fold reduction in octanol-water partition coefficient, a magnitude that frequently alters oral absorption, blood-brain barrier penetration, and CYP450 metabolic stability profiles. The 0.1 log-unit increment over the unsubstituted parent is sufficient to enhance passive membrane permeability without crossing the XLogP3 > 3 threshold associated with increased promiscuity and toxicity risk [2].
6-Cl analog: 2.6 (Δ −0.5)
Unsub. parent: 2.0 (Δ +0.1)
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 6-Cl analog: XLogP3 = 2.6; Unsubstituted parent: XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = −0.5 vs. 6-Cl; ΔXLogP3 = +0.1 vs. unsubstituted parent |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
Procurement teams optimizing lead series lipophilicity should select the 6-fluoro analog when an intermediate logP is required — the 6-Cl variant may introduce excessive lipophilicity-driven clearance, while the unsubstituted parent may lack sufficient membrane permeability.
- [1] PubChem Compound Summary CID 11075077 (target), CID 3822578 (6-Cl), CID 31090 (unsubstituted). XLogP3-AA values: 2.1, 2.6, and 2.0 respectively. Accessed May 2026. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. DOI: 10.1517/17460441003605098. View Source
